4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile

Antifungal Imidazole derivatives Patent-protected scaffold

4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile (CAS 112809-31-1) is an imidazole derivative with the molecular formula C12H11N3 and molecular weight 197.24 g/mol. This compound occupies a unique position in medicinal chemistry as both a directly patented antifungal agent and a key synthetic intermediate in the preparation of letrozole and related aromatase inhibitors.

Molecular Formula C12H11N3
Molecular Weight 197.24 g/mol
CAS No. 112809-31-1
Cat. No. B3213818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile
CAS112809-31-1
Molecular FormulaC12H11N3
Molecular Weight197.24 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C#N)N2C=CN=C2
InChIInChI=1S/C12H11N3/c1-10(15-7-6-14-9-15)12-4-2-11(8-13)3-5-12/h2-7,9-10H,1H3
InChIKeyMYXHSVDJKHADST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile (CAS 112809-31-1): A Dual-Purpose Imidazole Derivative for Antifungal Research and Aromatase Inhibitor Synthesis


4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile (CAS 112809-31-1) is an imidazole derivative with the molecular formula C12H11N3 and molecular weight 197.24 g/mol [1]. This compound occupies a unique position in medicinal chemistry as both a directly patented antifungal agent [2] and a key synthetic intermediate in the preparation of letrozole and related aromatase inhibitors [3]. Structurally, it features an imidazole ring linked via an ethyl bridge to a para-substituted benzonitrile moiety, a configuration that enables cytochrome P450 enzyme interactions distinct from its triazole-containing counterparts [4].

Why 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile Cannot Be Replaced by Generic Imidazole or Triazole Analogs


Generic substitution fails for 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile because its para-benzonitrile substitution and ethyl-bridged imidazole geometry confer a dual-functional identity that neither simple imidazoles (e.g., clotrimazole, miconazole) nor triazole-based aromatase inhibitor intermediates can replicate. As a patented antifungal entity [1], this compound possesses intrinsic biological activity documented in US5686637 that structural analogs lacking the benzonitrile group do not share. Simultaneously, as an intermediate for letrozole synthesis [2], the specific para-cyano substitution and imidazole (rather than triazole) heterocycle enable synthetic pathways unavailable to triazole-containing intermediates such as 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile [3]. Furthermore, CYP2D6 inhibition data (IC50 = 200 nM) from human liver microsome assays [4] indicates that even closely related imidazole derivatives lacking the ethyl bridge or para-cyano group will exhibit different cytochrome P450 interaction profiles, precluding interchangeable use in metabolism studies.

Quantitative Differentiation Evidence for 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile (CAS 112809-31-1) Against Comparators


Patented Antifungal Activity: US5686637 Direct Compound Claim Versus Generic Imidazole Antifungals

4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile is explicitly claimed as an antifungal compound in US5686637, with the patent abstract stating 'There is disclosed a novel compound having the formula ##STR1## which exhibits antifungal activity' [1]. In contrast, generic imidazole antifungals such as clotrimazole, ketoconazole, and miconazole are structurally distinct and were patented decades earlier (e.g., miconazole in 1968, ketoconazole in the 1970s). While quantitative MIC data for this specific compound is not publicly disclosed in the patent abstract, the compound's explicit patent protection as a novel antifungal entity distinguishes it from off-patent imidazoles and positions it as a unique scaffold for antifungal lead optimization.

Antifungal Imidazole derivatives Patent-protected scaffold

CYP2D6 Inhibition Profile: 200 nM IC50 in Human Liver Microsomes

4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile was evaluated for inhibitory activity against five major CYP450 isoforms using pooled human liver microsomes (HLM). The compound exhibited an IC50 of 200 nM against CYP2D6 [1]. This assay context is critical: the evaluation was conducted as part of a broader cytochrome P450 inhibition panel assessing potential drug-drug interaction liabilities, using industry-standard pooled HLM from BD Biosciences [1]. While isoform selectivity data across CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP3A4 is not publicly available for this compound, the 200 nM IC50 value for CYP2D6 provides a quantitative benchmark for metabolism studies.

Cytochrome P450 Drug-drug interaction Metabolism CYP2D6

Aromatase Inhibitor Intermediate: Imidazole Versus Triazole Scaffold Distinction

4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile serves as an intermediate in the synthesis of aromatase inhibitors, as disclosed in US4978672 [1] and WO2009069140A1 [2]. The key structural differentiation lies in the heterocycle: this compound contains an imidazole ring, whereas letrozole (the final drug product) and its direct synthetic intermediates such as 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile contain a 1,2,4-triazole ring [3]. This heterocycle distinction enables different synthetic routes and generates analogs with potentially distinct cytochrome P450 binding profiles [4].

Aromatase inhibitor Letrozole synthesis Intermediate Breast cancer

Synthetic Accessibility: Documented Multi-Step Route from 4-(1-Imidazolylmethyl)benzonitrile

A documented synthetic route for 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile involves alkylation of 4-(1-imidazolylmethyl)benzonitrile using lithium diisopropylamide (LDA) at -50°C followed by methyl iodide addition at -70°C [1]. The reaction yields the target compound, which can be converted to the hydrochloride salt with melting point 184-186°C [1]. This established methodology contrasts with the synthesis of simpler imidazole derivatives that lack the benzonitrile moiety, which typically do not require cryogenic alkylation conditions.

Synthesis Alkylation Organic chemistry Intermediate preparation

Optimal Research and Industrial Application Scenarios for 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile (CAS 112809-31-1)


Antifungal Lead Discovery and Scaffold Optimization Programs

4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile is suitable for antifungal drug discovery programs seeking novel, patent-protected chemical scaffolds. As a compound explicitly claimed in US5686637 with documented antifungal activity [1], it provides a structurally distinct starting point compared to generic imidazole antifungals such as clotrimazole, ketoconazole, and miconazole. Research teams can use this compound as a lead scaffold for structure-activity relationship (SAR) studies aimed at optimizing potency, spectrum of activity, and pharmacokinetic properties against clinically relevant fungal pathogens.

Cytochrome P450 Metabolism and Drug-Drug Interaction Studies

With documented CYP2D6 inhibitory activity (IC50 = 200 nM in pooled human liver microsomes) [1], this compound serves as a reference standard for cytochrome P450 inhibition assays and drug-drug interaction studies. The availability of quantitative CYP inhibition data enables researchers to use this compound as a comparator when profiling novel imidazole-containing chemical entities, or as a tool compound for investigating structure-activity relationships governing CYP2D6 binding within the imidazole chemical class.

Aromatase Inhibitor Synthesis and Letrozole Analog Development

As an intermediate in aromatase inhibitor synthesis disclosed in US4978672 [1] and WO2009069140A1 [2], 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile is directly applicable to medicinal chemistry programs developing next-generation aromatase inhibitors. The imidazole scaffold offers an alternative to the triazole core present in letrozole and anastrozole, potentially enabling differentiated patent positions, altered metabolic stability profiles, and modified cytochrome P450 enzyme selectivity. This compound can serve as a key building block for synthesizing imidazole-containing letrozole analogs for breast cancer research applications.

Organic Synthesis and Chemical Process Development

With a documented synthetic route involving LDA-mediated alkylation at cryogenic temperatures (-50°C to -70°C) and subsequent hydrochloride salt formation (m.p. 184-186°C) [1], this compound is suitable for organic synthesis laboratories developing and optimizing imidazole alkylation methodologies. Process chemistry teams can leverage the established synthetic conditions as a baseline for scale-up optimization, reaction engineering studies, and impurity profiling. The compound also serves as a valuable intermediate for synthesizing more complex imidazole-benzonitrile hybrid molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.